2-[1-(3-Methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol
Overview
Description
2-[1-(3-Methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a quinoxaline moiety and a 3-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the quinoxaline moiety and the 3-methylbutyl group. The final step involves the addition of the ethanol group.
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Quinoxaline Moiety: The quinoxaline moiety can be introduced via a nucleophilic substitution reaction using a suitable quinoxaline derivative.
Addition of 3-Methylbutyl Group: The 3-methylbutyl group can be added through an alkylation reaction using 3-methylbutyl halide.
Addition of Ethanol Group: The final step involves the reaction of the intermediate compound with ethanol under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or quinoxaline moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives
Scientific Research Applications
2-[1-(3-Methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structure, which may interact with various biological targets.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[1-(3-Methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(3-Methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]methanol
- 2-[1-(3-Methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]propane
Uniqueness
2-[1-(3-Methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol is unique due to the presence of the ethanol group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from similar compounds that may have different functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-[1-(3-methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c1-16(2)8-10-25-12-11-24(14-18(25)9-13-26)15-21-17(3)22-19-6-4-5-7-20(19)23-21/h4-7,16,18,26H,8-15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZQYTNTNLMMJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CN3CCN(C(C3)CCO)CCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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